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Welcome to the Technical Support Center for researchers, scientists, and drug development

professionals. This resource provides comprehensive troubleshooting guides and frequently

asked questions (FAQs) to help you identify, manage, and mitigate autofluorescence in your

experiments.

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and what causes it in my samples?

Autofluorescence is the natural fluorescence emitted by biological materials when excited by

light, which can interfere with the detection of your specific fluorescent signal.[1][2] It can be a

significant source of background noise, potentially masking the signal from your fluorescent

probes.[3]

The primary sources of autofluorescence can be categorized as follows:

Endogenous Fluorophores: Many biological molecules and structures naturally fluoresce.

Common examples include:

Metabolites: NADH and flavins (e.g., FAD, FMN) are involved in cellular metabolism and

tend to fluoresce in the blue-green region of the spectrum.[4]
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Structural Proteins: Collagen and elastin, components of the extracellular matrix, are

major sources of autofluorescence, typically in the blue-green range.[4]

Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging

cells and fluoresce across a broad spectrum, often appearing as yellow-brown granules.

Red Blood Cells: The heme groups within red blood cells exhibit broad autofluorescence.

Fixation-Induced Autofluorescence:

Aldehyde fixatives like formaldehyde, paraformaldehyde (PFA), and especially

glutaraldehyde can react with amines in proteins to create fluorescent products. This type

of autofluorescence often has a broad emission spectrum.

Extrinsic Factors:

Cell Culture Media: Components like phenol red and riboflavin in cell culture media can

contribute to background fluorescence.

Compounds: Some therapeutic compounds being screened in drug discovery assays can

be inherently fluorescent, leading to false-positive results.

Q2: How can I determine if my sample has an autofluorescence problem?

The simplest way to check for autofluorescence is to prepare an unstained control sample. This

control should be processed in the exact same way as your experimental samples, including

fixation and mounting, but without the addition of any fluorescent labels (e.g., fluorescently

conjugated antibodies, dyes). If you observe a fluorescent signal in this unstained sample when

viewed under the microscope with the same settings used for your stained samples, then you

have an autofluorescence issue.

Q3: How does autofluorescence impact different applications like immunofluorescence, flow

cytometry, and drug discovery?

Autofluorescence can present unique challenges in various applications:

Immunofluorescence (IF) and Microscopy: In IF, autofluorescence can obscure the specific

signal from your labeled antibodies, making it difficult to accurately localize and quantify your
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target protein. This is particularly problematic when studying weakly expressed proteins or

using dimmer fluorophores.

Flow Cytometry: Autofluorescence can reduce the signal-to-noise ratio, making it challenging

to resolve cell populations, especially those with low expression of the marker of interest.

Dead cells are often more autofluorescent and can lead to false-positive events.

Drug Discovery: In high-throughput screening (HTS) assays that rely on fluorescence

readouts, fluorescent compounds can be mistakenly identified as "hits." This leads to a high

rate of false positives, wasting time and resources on validating inactive compounds.

Troubleshooting Guides
This section provides detailed solutions to common issues related to autofluorescence.

Issue 1: High background fluorescence in my immunofluorescence images.

High background can be caused by several factors, including autofluorescence. Here’s a step-

by-step approach to troubleshoot this issue:

Identify the Source:

Unstained Control: As mentioned in the FAQs, an unstained control is crucial to confirm

that the background is due to autofluorescence.

Spectral Analysis: If your microscope is equipped with a spectral detector, you can acquire

the emission spectrum of the background fluorescence. This can provide clues about the

source (e.g., a broad spectrum might indicate lipofuscin or fixation-induced

autofluorescence).

Optimize Your Experimental Protocol:

Choice of Fixative: If using aldehyde fixatives, consider switching from glutaraldehyde to

paraformaldehyde, as the latter induces less autofluorescence. Alternatively, for cell

surface markers, you could try an organic solvent fixative like ice-cold methanol or

ethanol.
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Reduce Fixation Time: Use the minimum fixation time required to preserve the sample's

morphology.

Perfusion: For tissue samples, perfuse with PBS prior to fixation to remove red blood cells.

Fluorophore Selection: Choose fluorophores that emit in the far-red or near-infrared

spectrum (e.g., Alexa Fluor 647, Cy5), as endogenous autofluorescence is typically

weaker in this range. Brighter fluorophores can also help improve the signal-to-noise ratio.

Implement an Autofluorescence Reduction Technique:

Chemical Quenching: Treat your samples with a chemical agent to reduce

autofluorescence. See the detailed protocols below for Sodium Borohydride and Sudan

Black B treatments.

Photobleaching: Before staining, intentionally expose your sample to high-intensity light to

bleach the autofluorescent molecules.

Spectral Unmixing: If you have a spectral imaging system, you can treat the

autofluorescence as a separate "color" and computationally remove it from your image.

Issue 2: My flow cytometry data shows poor separation between positive and negative

populations.

Poor resolution in flow cytometry can be a result of high autofluorescence. Here's how to

address it:

Optimize Sample Preparation:

Exclude Dead Cells: Dead cells are highly autofluorescent and can non-specifically bind

antibodies. Use a viability dye to gate out dead cells during analysis.

Remove Red Blood Cells: If working with whole blood, ensure complete lysis of red blood

cells and wash the sample thoroughly.

Minimize FBS: Fetal Bovine Serum (FBS) can be a source of autofluorescence. Consider

reducing its concentration in your staining buffer or switching to Bovine Serum Albumin

(BSA).
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Instrument and Reagent Optimization:

Fluorophore Choice: Use bright fluorophores, especially for markers on highly

autofluorescent cells. Dyes like PE and APC are generally brighter than FITC.

Use the Far-Red Spectrum: Whenever possible, use fluorophores that emit in the far-red,

as autofluorescence is lower in this region.

Utilize a Dump Channel: For highly autofluorescent cells like macrophages, you can use

an empty channel in the blue or green spectrum to measure the autofluorescence and

potentially use it for subtraction.

Advanced Analysis:

Spectral Flow Cytometry: If available, spectral flow cytometers can effectively unmix the

autofluorescence signal from your specific fluorescent labels, significantly improving data

quality.

Experimental Protocols
Here are detailed methodologies for key experiments to reduce autofluorescence.

Protocol 1: Sodium Borohydride Treatment for
Aldehyde-Induced Autofluorescence
This protocol is effective for reducing autofluorescence caused by glutaraldehyde and

paraformaldehyde fixation.

Materials:

Sodium Borohydride (NaBH₄)

Phosphate Buffered Saline (PBS), ice-cold

Procedure:

Fixation and Washing: Fix your cells or tissues according to your standard protocol. After

fixation, wash the samples three times with PBS for 5 minutes each.
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Prepare NaBH₄ Solution: Freshly prepare a 1 mg/mL solution of sodium borohydride in ice-

cold PBS. Caution: Sodium borohydride is a hazardous substance; handle with appropriate

personal protective equipment. The solution will fizz.

Treatment: Immediately apply the fizzing NaBH₄ solution to your samples.

For cell monolayers fixed with glutaraldehyde, incubate for 4 minutes. Replace with fresh

solution and incubate for another 4 minutes.

For paraffin-embedded tissue sections (7 µm) fixed with paraformaldehyde, incubate three

times for 10 minutes each with fresh solution for each incubation.

Washing: Wash the samples extensively with PBS (at least three times for 5 minutes each)

to remove all traces of sodium borohydride.

Proceed with Staining: Continue with your standard immunolabeling protocol.

Protocol 2: Sudan Black B Treatment for Lipofuscin
Autofluorescence
This protocol is particularly effective for reducing autofluorescence from lipofuscin, which is

common in aging tissues.

Materials:

Sudan Black B

70% Ethanol

Procedure:

Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70%

ethanol. Stir the solution in the dark for 1-2 hours and then filter it.

Staining: After completing your secondary antibody incubation and washes, incubate the

samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

Destaining: Briefly wash the samples in 70% ethanol to remove excess Sudan Black B.
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Washing: Wash the samples thoroughly in PBS (at least three times for 5 minutes each).

Mounting: Mount your samples as usual. Note: Sudan Black B can introduce some

background in the far-red channel, so consider this when choosing your fluorophores.

Protocol 3: Photobleaching
This method uses high-intensity light to destroy autofluorescent molecules before staining.

Materials:

Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc

lamp, or a white light LED).

Procedure:

Sample Preparation: Prepare your samples on slides as you would for staining, up to the

point before adding any fluorescent labels.

Photobleaching: Place the slide on the microscope stage and expose it to high-intensity light

from your light source. The duration of photobleaching can range from several minutes to a

couple of hours, depending on the sample and the intensity of the light source. It is

recommended to test different exposure times to find the optimal balance between reducing

autofluorescence and preserving the integrity of your sample.

Proceed with Staining: After photobleaching, continue with your standard

immunofluorescence staining protocol.

Protocol 4: Spectral Unmixing
This is a computational technique that requires a spectral imaging system. The general

workflow is as follows:

Acquire a Spectral Image Stack: Instead of capturing a single image for each fluorophore,

acquire a "lambda stack" or "spectral stack," which is a series of images taken at different

emission wavelengths.

Obtain Reference Spectra:
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Fluorophores: For each fluorophore in your experiment, prepare a control sample with only

that fluorophore and acquire its emission spectrum.

Autofluorescence: Use an unstained sample to acquire the emission spectrum of the

autofluorescence.

Linear Unmixing: Use software (e.g., ZEN for Zeiss microscopes, LAS X for Leica, or plugins

for ImageJ/Fiji) to perform linear unmixing. The software will use the reference spectra to

calculate the contribution of each fluorophore and the autofluorescence to the total signal in

each pixel of your experimental image.

Generate Unmixed Images: The output will be a set of images where the signal from each

fluorophore is separated, and the autofluorescence is either in its own channel (which can be

discarded) or has been subtracted from the other channels.

Quantitative Data Summary
The effectiveness of autofluorescence reduction methods can vary depending on the sample

type, the source of autofluorescence, and the specific protocol used. The following table

provides a summary of reported reduction efficiencies for some common techniques.
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Method
Target
Autofluoresce
nce

Sample Type
Reported
Reduction
Efficiency

Notes

TrueBlack® Lipofuscin

Human and

mouse brain

tissue

Up to 90%

More effective

than Sudan

Black B with less

background in

the far-red.

Sudan Black B Lipofuscin Various tissues

Effective, but

quantitative data

varies

Can introduce

background in

red and far-red

channels.

Photochemical

Bleaching (H₂O₂

+ Light)

General
FFPE prostate

tissue

~80% average

decrease in

brightest signals

Can be more

effective than

photobleaching

alone.

Photobleaching

(Light only)
General Lung tissue

Significant

reduction, but

time-dependent

Effectiveness

depends on light

source intensity

and duration.

Spectral

Unmixing
All sources Various

Can effectively

remove

autofluorescence

signal

Requires

specialized

imaging

hardware and

software.

Visualizations
Troubleshooting Workflow for Autofluorescence
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High Background Signal Observed
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Caption: A flowchart outlining the steps to troubleshoot and mitigate autofluorescence.

Decision Tree for Selecting an Autofluorescence
Reduction Method
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Need to Reduce Autofluorescence

What is the likely source?

Aldehyde Fixation

Aldehyde Fixation

Lipofuscin (Aging Tissue)

Lipofuscin

General/Unknown

General/Unknown

Do you have a spectral imaging system?
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Use Spectral Unmixing
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Are your fluorophores in the far-red?

Use Sudan Black B or TrueBlack®

No Yes (but check for background)
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Click to download full resolution via product page

Caption: A decision tree to guide the selection of an appropriate autofluorescence reduction

method.
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Caption: A generalized workflow for an immunofluorescence experiment incorporating an

autofluorescence quenching step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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